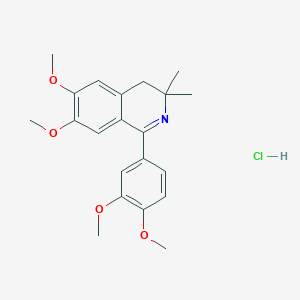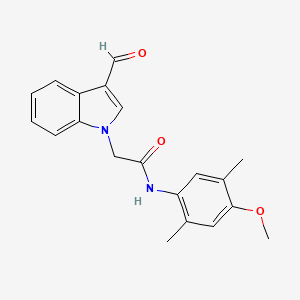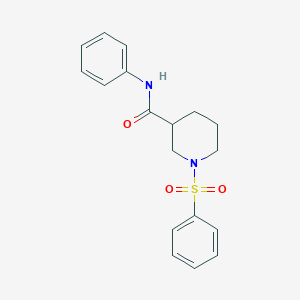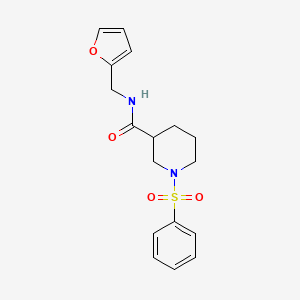![molecular formula C16H13N3O3S B4188439 {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4188439.png)
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Vue d'ensemble
Description
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as HPTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPTA is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with various cellular targets, including enzymes and receptors. {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid also interacts with receptors involved in cancer cell growth and angiogenesis, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR).
Biochemical and Physiological Effects:
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been reported to exhibit various biochemical and physiological effects, including antioxidant activity, hepatoprotective effects, and neuroprotective effects. {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been found to scavenge free radicals and protect against oxidative stress-induced damage. In hepatoprotective effects, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to protect against liver damage induced by various toxins and drugs. In neuroprotective effects, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been reported to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and broad-spectrum activity against various bacterial and fungal strains. However, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid also has some limitations, including its poor solubility in water, which may affect its bioavailability and efficacy. Furthermore, the exact mechanism of action of {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid research, including the investigation of its potential as a chemotherapeutic agent, the development of novel {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid derivatives with improved solubility and efficacy, and the elucidation of its exact mechanism of action. Additionally, the potential of {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid as a neuroprotective agent and its effects on other physiological systems, such as the cardiovascular and immune systems, should also be explored.
Applications De Recherche Scientifique
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been investigated for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. In cancer treatment, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been found to exhibit significant activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In anti-inflammatory effects, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-13-9-5-4-8-12(13)15-17-18-16(23-10-14(21)22)19(15)11-6-2-1-3-7-11/h1-9,20H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRGPPQBSRMQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4188364.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188387.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B4188394.png)
![N-(4-acetylphenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4188402.png)

![N-(2-cyanophenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4188411.png)
![ethyl 2-[(2-{[4-(1-adamantyl)phenyl]amino}-2-oxoethyl)thio]-4-amino-5-pyrimidinecarboxylate](/img/structure/B4188415.png)

![2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide](/img/structure/B4188437.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188441.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188447.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4188460.png)